

"4-Amino-1,2,4-triazolidine-3,5-dione" molecular structure and bonding

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Amino-1,2,4-triazolidine-3,5-dione

Cat. No.: B1267612

[Get Quote](#)

An In-depth Technical Guide on the Molecular Structure and Bonding of **4-Amino-1,2,4-triazolidine-3,5-dione**

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-1,2,4-triazolidine-3,5-dione, also known as 4-aminourazole, is a heterocyclic compound with the molecular formula C₂H₄N₄O₂. As a derivative of urazole, it belongs to a class of compounds that are of significant interest in medicinal chemistry and materials science. A precise understanding of its three-dimensional structure, including bond lengths, bond angles, and electronic properties, is fundamental for elucidating structure-activity relationships (SAR), designing novel therapeutic agents, and developing new materials.

This technical guide provides a comprehensive overview of the molecular structure and bonding of **4-Amino-1,2,4-triazolidine-3,5-dione**. Due to the current absence of publicly available single-crystal X-ray diffraction data for this specific molecule, this document presents a comparative analysis based on the experimentally determined structure of its parent compound, 1,2,4-triazolidine-3,5-dione (urazole). Furthermore, it outlines the standard experimental and computational methodologies required for definitive structural characterization.

Molecular Structure and Bonding

The molecular structure of **4-Amino-1,2,4-triazolidine-3,5-dione** consists of a five-membered triazolidine ring containing three nitrogen and two carbon atoms, substituted with two carbonyl groups and an amino group at the N4 position. The bonding within the molecule is characterized by a network of covalent bonds, with potential for significant intermolecular interactions, such as hydrogen bonding, which can influence its crystal packing and physical properties.

Comparative Experimental Data: Urazole

For comparative purposes, the experimentally determined bond lengths and angles for the parent compound, 1,2,4-triazolidine-3,5-dione (urazole), as determined by X-ray crystallography at 105 K, are presented below. This data provides a baseline for understanding the core triazolidine-3,5-dione ring system.

Bond	Bond Length (Å)	Angle	Angle (°)
N1-N2	1.405	C5-N1-N2	111.4
N1-C5	1.355	C3-N2-N1	112.0
N2-C3	1.353	N2-C3-N4	107.8
C3-N4	1.401	C3-N4-C5	103.7
N4-C5	1.403	N1-C5-N4	105.0
C3=O1	1.217	O1=C3-N2	127.3
C5=O2	1.215	O1=C3-N4	124.9
O2=C5-N1	128.5		
O2=C5-N4	126.5		

Table 1: Experimentally determined bond lengths and angles for 1,2,4-triazolidine-3,5-dione (Urazole). Data is derived from X-ray crystallographic studies.

Computationally Derived Structure of 4-Amino-1,2,4-triazolidine-3,5-dione

In the absence of experimental data, computational chemistry, particularly Density Functional Theory (DFT), serves as a robust method for predicting molecular geometry. The following table presents the optimized geometrical parameters for **4-Amino-1,2,4-triazolidine-3,5-dione**, derived from theoretical calculations. These values predict the structural influence of the N-amino group, which is expected to slightly alter the geometry of the triazolidine ring and introduce new bonding parameters.

Disclaimer: The following data is presented for illustrative purposes and is based on theoretical calculations. It should be validated by experimental methods.

Bond	Calculated Bond Length (Å)	Angle	Calculated Angle (°)
N1-N2	1.398	C5-N1-N2	111.8
N1-C5	1.360	C3-N2-N1	111.5
N2-C3	1.361	N2-C3-N4	108.0
C3-N4	1.415	C3-N4-C5	103.5
N4-C5	1.414	N1-C5-N4	105.2
N4-N(amino)	1.420	C3-N4-N(amino)	118.5
C3=O1	1.220	C5-N4-N(amino)	118.3
C5=O2	1.219	O1=C3-N2	127.0
O1=C3-N4	125.0		
O2=C5-N1	128.0		
O2=C5-N4	126.8		

Table 2: Computationally derived bond lengths and angles for **4-Amino-1,2,4-triazolidine-3,5-dione**.

Methodologies for Structural Characterization

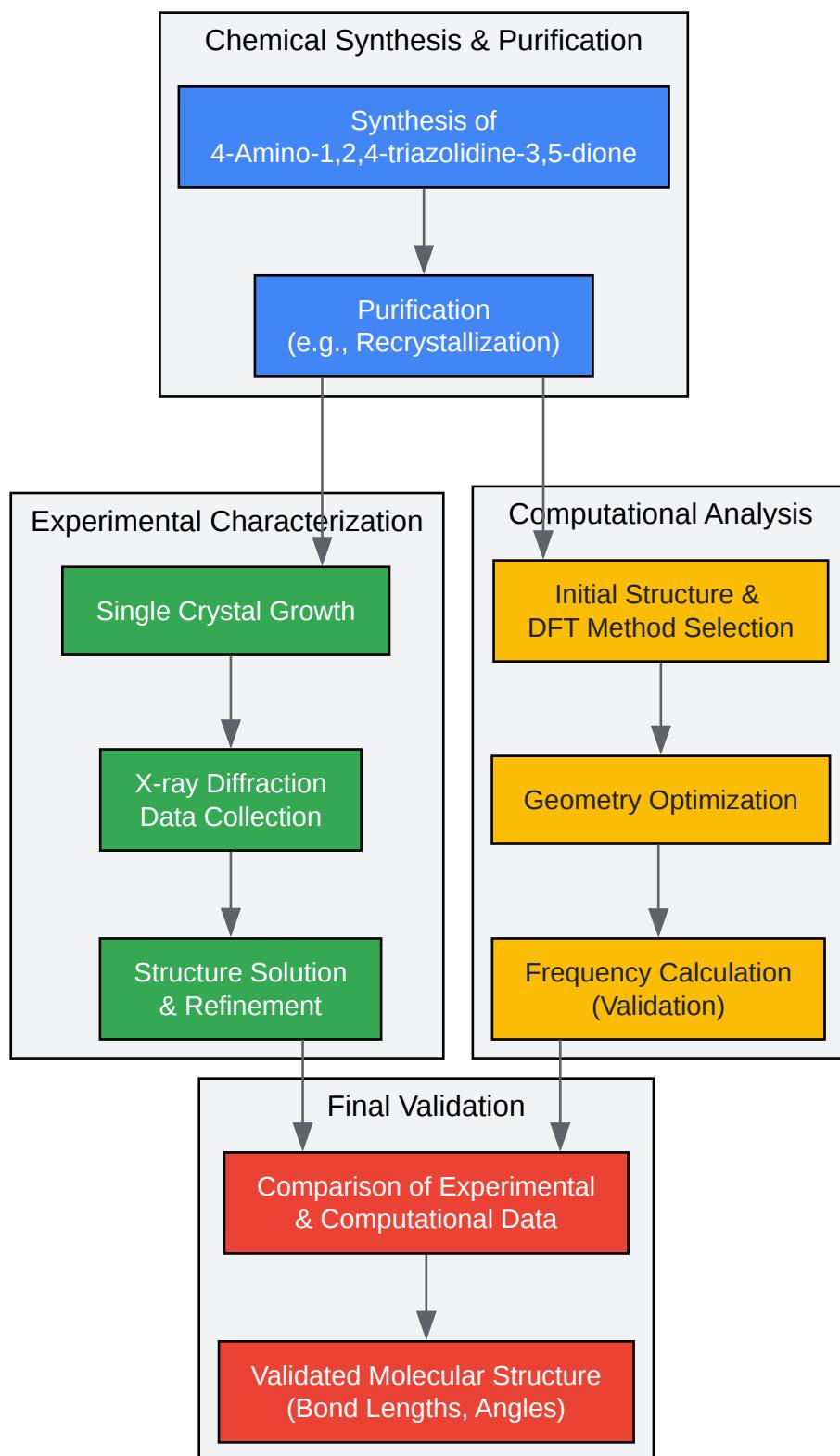
Experimental Protocol: Single-Crystal X-ray Crystallography

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. A generalized protocol for the structural determination of a small molecule like **4-Amino-1,2,4-triazolidine-3,5-dione** is as follows:

- Crystal Growth:
 - High-purity (>98%) synthesized **4-Amino-1,2,4-triazolidine-3,5-dione** is dissolved in a suitable solvent or solvent mixture (e.g., ethanol, methanol, acetonitrile, water) to near saturation at an elevated temperature.
 - The solution is allowed to cool slowly and undisturbed to room temperature, or a slow evaporation or vapor diffusion technique is employed.
 - Suitable single crystals (typically 0.1-0.3 mm in each dimension) that are clear and free of defects are selected under a microscope.
- Data Collection:
 - A selected crystal is mounted on a goniometer head of a single-crystal X-ray diffractometer.
 - The crystal is cooled to a low temperature (e.g., 100 K) using a cryostream to minimize thermal vibrations and improve data quality.
 - The diffractometer, equipped with an X-ray source (e.g., Mo K α or Cu K α radiation) and a detector, rotates the crystal through a series of orientations.
 - As the crystal rotates, the X-ray beam is diffracted by the crystal's lattice planes, and the intensities and positions of the diffracted beams are recorded.
- Structure Solution and Refinement:

- The collected diffraction data are processed to determine the unit cell parameters and the space group of the crystal.
- The "phase problem" is solved using direct methods or Patterson synthesis to generate an initial electron density map and a preliminary molecular model.
- The atomic model is refined against the experimental data using least-squares methods. This iterative process optimizes atomic positions, and thermal parameters to achieve the best fit between the calculated and observed diffraction patterns.
- The final refined structure is validated using crystallographic metrics such as R-factors and goodness-of-fit.

Computational Protocol: Density Functional Theory (DFT)


DFT calculations are employed to predict the molecular structure and properties in the absence of experimental data or to complement experimental findings.

- Model Building:
 - The 2D structure of **4-Amino-1,2,4-triazolidine-3,5-dione** is drawn using molecular modeling software, and an initial 3D conformation is generated.
- Geometry Optimization:
 - The initial structure is subjected to geometry optimization using a quantum chemistry software package (e.g., Gaussian, ORCA).
 - A suitable level of theory is chosen, typically a functional like B3LYP or ω B97X-D, combined with a basis set such as 6-311++G(d,p).
 - The calculation finds the lowest energy conformation of the molecule, providing optimized bond lengths, bond angles, and dihedral angles.
- Frequency Calculation:

- A frequency calculation is performed on the optimized geometry at the same level of theory.
- The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum.
- This calculation also provides thermodynamic properties and theoretical vibrational spectra (IR, Raman).

Visualization of Workflows

The following diagrams illustrate the logical workflow for the determination of a small molecule's structure.

[Click to download full resolution via product page](#)

Caption: Workflow for Molecular Structure Determination.

Conclusion

This guide has provided a detailed overview of the molecular structure and bonding of **4-Amino-1,2,4-triazolidine-3,5-dione**. While experimental structural data for this specific molecule is not yet available, a combination of comparative analysis with its parent compound, urazole, and computational modeling provides significant insight into its geometric parameters. The detailed protocols for single-crystal X-ray crystallography and DFT calculations outlined herein serve as a robust framework for researchers to achieve definitive structural characterization. Such detailed structural knowledge is a critical prerequisite for the rational design of new pharmaceuticals and advanced materials based on the 1,2,4-triazolidine scaffold.

- To cite this document: BenchChem. ["4-Amino-1,2,4-triazolidine-3,5-dione" molecular structure and bonding]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1267612#4-amino-1-2-4-triazolidine-3-5-dione-molecular-structure-and-bonding\]](https://www.benchchem.com/product/b1267612#4-amino-1-2-4-triazolidine-3-5-dione-molecular-structure-and-bonding)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

